molecular formula C12H14O4 B13796773 1-Phenyl-1,2-ethanediol diacetate CAS No. 6270-03-7

1-Phenyl-1,2-ethanediol diacetate

Cat. No.: B13796773
CAS No.: 6270-03-7
M. Wt: 222.24 g/mol
InChI Key: WCYRXMRSUIXKRC-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-ethanediol diacetate is an organic compound with the molecular formula C12H14O4 It is a derivative of 1-phenyl-1,2-ethanediol, where both hydroxyl groups are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2-ethanediol diacetate can be synthesized through the acetylation of 1-phenyl-1,2-ethanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,2-ethanediol diacetate undergoes various chemical reactions, including:

    Hydrolysis: The diacetate can be hydrolyzed back to 1-phenyl-1,2-ethanediol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diacetate to other derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 1-Phenyl-1,2-ethanediol.

    Oxidation: Phenylacetic acid or benzaldehyde.

    Reduction: Various reduced derivatives depending on the specific reducing agent used.

Scientific Research Applications

1-Phenyl-1,2-ethanediol diacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients.

    Biocatalysis: It is used in enzymatic reactions to produce chiral intermediates for pharmaceuticals.

    Material Science: The compound is utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2-ethanediol diacetate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate for specific enzymes, leading to the formation of chiral intermediates. The acetyl groups can be cleaved under specific conditions, allowing the compound to participate in further chemical transformations.

Comparison with Similar Compounds

1-Phenyl-1,2-ethanediol diacetate can be compared with other similar compounds such as:

    1-Phenyl-1,2-ethanediol: The non-acetylated form, which has different reactivity and applications.

    Phenylacetic acid: An oxidation product with distinct properties and uses.

    Benzaldehyde: Another oxidation product with applications in flavor and fragrance industries.

The uniqueness of this compound lies in its acetylated structure, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

6270-03-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2-acetyloxy-2-phenylethyl) acetate

InChI

InChI=1S/C12H14O4/c1-9(13)15-8-12(16-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

WCYRXMRSUIXKRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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